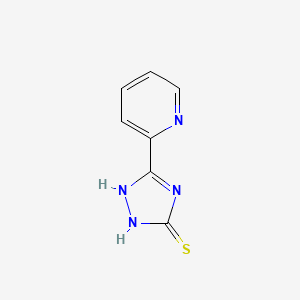
1H-1,2,4-三唑-3-硫醇,5-(2-吡啶基)-
描述
1H-1,2,4-Triazole-3-thiol, 5-(2-pyridyl)- is a heterocyclic compound that features a triazole ring substituted with a thiol group and a pyridyl group. This compound is known for its versatile applications in various fields, including chemistry, biology, and materials science. The presence of both the thiol and pyridyl groups makes it a valuable ligand in coordination chemistry and a useful building block in organic synthesis .
科学研究应用
1H-1,2,4-Triazole-3-thiol, 5-(2-pyridyl)- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to interact with biological macromolecules
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent
Industry: Utilized in the development of advanced materials, such as luminescent polymers and surface-enhanced Raman scattering (SERS) probes
作用机制
Target of Action
It is known to be a versatile heterocyclic ligand having a thiol group .
Mode of Action
The compound exhibits tautomerism in solution . Tautomerism is a form of isomerism where isomers (compounds with the same molecular formula but different structural formula) readily interconvert, typically by the migration of a proton. This property can influence how the compound interacts with its targets.
Biochemical Pathways
It’s known that the compound forms novel luminescent polymers with cadmium(ii) salts . This suggests that it may interact with metal ions in biological systems, potentially affecting metal-dependent enzymes and proteins.
Pharmacokinetics
Its solubility in water suggests that it may have good bioavailability, as water-soluble compounds can be readily absorbed and distributed in the body.
Result of Action
Its ability to form luminescent polymers with cadmium(ii) salts suggests that it may have applications in the development of luminescent materials, which could be used in various fields such as bioimaging and sensing.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its solubility in water suggests that it may be more active in aqueous environments. Additionally, its tautomeric property suggests that it may be sensitive to changes in pH,
生化分析
Biochemical Properties
1H-1,2,4-Triazole-3-thiol, 5-(2-pyridyl)- plays a crucial role in biochemical reactions, particularly as a ligand in coordination chemistry. It interacts with enzymes, proteins, and other biomolecules through its thiol and pyridyl groups. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or activation. Additionally, the pyridyl group can participate in hydrogen bonding and π-π interactions with aromatic amino acids, further influencing protein function. This compound has been shown to form luminescent polymers with cadmium (II) salts, indicating its potential in bioimaging applications .
Cellular Effects
1H-1,2,4-Triazole-3-thiol, 5-(2-pyridyl)- affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling proteins, such as kinases and phosphatases, through its interactions with cysteine residues. This modulation can lead to changes in downstream signaling pathways, affecting cell proliferation, differentiation, and apoptosis. Furthermore, this compound can influence gene expression by binding to transcription factors and altering their activity, thereby impacting cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of 1H-1,2,4-Triazole-3-thiol, 5-(2-pyridyl)- involves its binding interactions with biomolecules. The thiol group can form covalent bonds with cysteine residues in enzymes, leading to enzyme inhibition or activation. This interaction can result in changes in enzyme conformation and activity, affecting metabolic pathways and cellular processes. Additionally, the pyridyl group can engage in hydrogen bonding and π-π interactions with aromatic amino acids, further modulating protein function. These interactions can lead to changes in gene expression and cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-1,2,4-Triazole-3-thiol, 5-(2-pyridyl)- can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation in the presence of strong oxidizing agents or extreme pH conditions. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression. These effects are dependent on the concentration and exposure duration of the compound .
Dosage Effects in Animal Models
The effects of 1H-1,2,4-Triazole-3-thiol, 5-(2-pyridyl)- vary with different dosages in animal models. At low doses, it can modulate enzyme activity and cellular signaling pathways without causing significant toxicity. At high doses, it can lead to adverse effects, including oxidative stress, cellular damage, and apoptosis. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a biological response. Toxicity studies have shown that high doses can result in liver and kidney damage in animal models .
Metabolic Pathways
1H-1,2,4-Triazole-3-thiol, 5-(2-pyridyl)- is involved in various metabolic pathways, interacting with enzymes and cofactors. It can inhibit or activate enzymes involved in key metabolic processes, such as glycolysis, the citric acid cycle, and oxidative phosphorylation. This compound can also affect metabolic flux and metabolite levels by modulating enzyme activity and gene expression. Its interactions with cofactors, such as nicotinamide adenine dinucleotide and flavin adenine dinucleotide, further influence its role in metabolic pathways .
Transport and Distribution
Within cells and tissues, 1H-1,2,4-Triazole-3-thiol, 5-(2-pyridyl)- is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via specific transporters and distributed to various cellular compartments. The compound can also bind to intracellular proteins, affecting its localization and accumulation. These interactions can influence its bioavailability and activity within cells .
Subcellular Localization
The subcellular localization of 1H-1,2,4-Triazole-3-thiol, 5-(2-pyridyl)- is determined by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals. Post-translational modifications, such as phosphorylation or ubiquitination, can further influence its localization and activity. These factors contribute to its role in cellular processes and its overall biochemical function .
准备方法
Synthetic Routes and Reaction Conditions: 1H-1,2,4-Triazole-3-thiol, 5-(2-pyridyl)- can be synthesized through various methods. One common approach involves the reaction of 2-pyridinecarboxaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized to yield the desired triazole-thiol compound . The reaction typically requires acidic or basic conditions and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production methods for 1H-1,2,4-Triazole-3-thiol, 5-(2-pyridyl)- often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反应分析
Types of Reactions: 1H-1,2,4-Triazole-3-thiol, 5-(2-pyridyl)- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form S-alkylated or S-arylated derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Alkyl halides or aryl halides are common reagents for substitution reactions, often in the presence of a base
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiolates.
Substitution: S-alkylated or S-arylated derivatives
相似化合物的比较
- 1H-1,2,4-Triazole-3-thiol
- 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol
- 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol
Comparison: 1H-1,2,4-Triazole-3-thiol, 5-(2-pyridyl)- is unique due to the specific positioning of the pyridyl group, which can influence its binding properties and reactivity. Compared to other similar compounds, it offers distinct advantages in forming stable coordination complexes and exhibiting unique luminescent properties .
属性
IUPAC Name |
5-pyridin-2-yl-1,2-dihydro-1,2,4-triazole-3-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4S/c12-7-9-6(10-11-7)5-3-1-2-4-8-5/h1-4H,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQELXNGDFDVDMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=S)NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10186081 | |
| Record name | 1H-1,2,4-Triazole-3-thiol, 5-(2-pyridyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10186081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32362-89-3 | |
| Record name | 1,2-Dihydro-5-(2-pyridinyl)-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32362-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-1,2,4-Triazole-3-thiol, 5-(2-pyridyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032362893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-1,2,4-Triazole-3-thiol, 5-(2-pyridyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10186081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B1334868.png)
![[3-Acetyl-2-(4-fluoro-phenyl)-4-hydroxy-5-oxo-2,5-dihydro-pyrrol-1-yl]-acetic acid](/img/structure/B1334872.png)
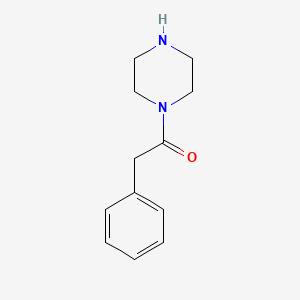
![4-[5-(4-Methoxy-phenyl)-3-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid](/img/structure/B1334884.png)
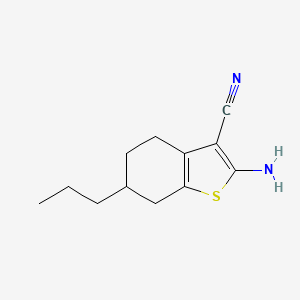
![3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid](/img/structure/B1334888.png)
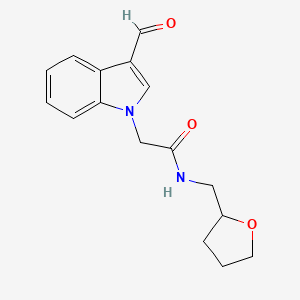
![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-methylbutanoic acid](/img/structure/B1334894.png)
![2-[(2,5-Dioxopyrrolidin-3-YL)thio]benzoic acid](/img/structure/B1334901.png)
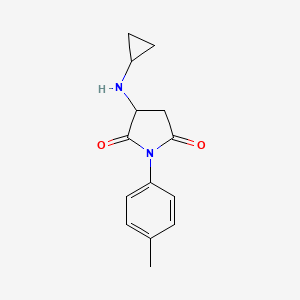
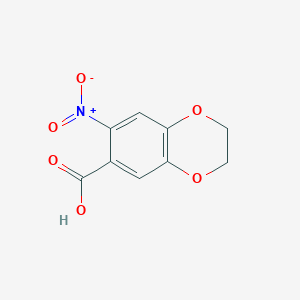
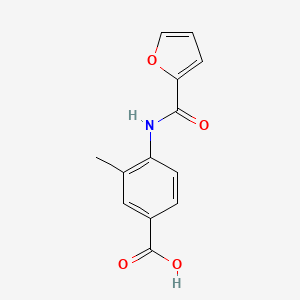
![3-[(2-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1334924.png)

